3-Iodopropane-1-sulfonyl fluoride

Beschreibung

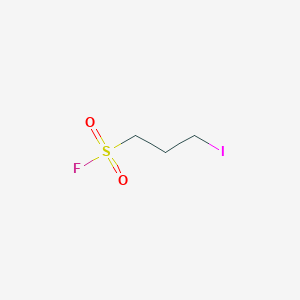

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodopropane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FIO2S/c4-8(6,7)3-1-2-5/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOVBZUDUJEYFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FIO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Iodopropane 1 Sulfonyl Fluoride

Strategies for Alkyl Sulfonyl Fluoride (B91410) Moiety Construction

The introduction of the sulfonyl fluoride group onto an alkyl chain can be achieved through a variety of modern synthetic techniques. These methods offer alternatives to traditional approaches and often provide milder reaction conditions and broader functional group tolerance, which is crucial for the synthesis of a molecule like 3-Iodopropane-1-sulfonyl fluoride where the sensitive carbon-iodine bond must be preserved.

Halogen Exchange Approaches

The classical method for synthesizing sulfonyl fluorides involves the exchange of a chloride for a fluoride on a sulfonyl chloride precursor. This transformation is typically achieved using a fluoride salt. While direct synthesis of 3-iodopropane-1-sulfonyl chloride is a prerequisite, this two-step approach, involving initial chlorosulfonation followed by halogen exchange, remains a fundamental strategy. google.comrsc.org Recent advancements have focused on improving the efficiency and mildness of the fluoride exchange step. For instance, the use of potassium fluoride (KF) in a biphasic water/acetone (B3395972) mixture has been shown to be a simple and high-yielding method for the preparation of a wide range of sulfonyl fluorides from their corresponding sulfonyl chlorides. nih.gov

A one-pot, two-step protocol starting from sulfonic acids or their salts has also been developed. researchgate.net This method utilizes cyanuric chloride to form the sulfonyl chloride in situ, which is then subjected to halogen exchange with potassium bifluoride (KHF2). researchgate.net This approach avoids the isolation of the often-unstable sulfonyl chloride intermediate.

Table 1: Halogen Exchange Methodologies

| Precursor | Reagents | Key Features |

|---|---|---|

| Alkyl Sulfonyl Chloride | KF, Water/Acetone | Simple, mild, high yields. |

Oxidative Fluorination of Sulfur Precursors

Oxidative fluorination provides a more direct route to sulfonyl fluorides from various sulfur-containing starting materials, bypassing the need for a pre-formed sulfonyl chloride. Thiols are common precursors in this approach. Electrochemical methods have emerged as a green and efficient way to achieve this transformation. For example, the electrochemical oxidative coupling of thiols with potassium fluoride can produce a variety of alkyl and aryl sulfonyl fluorides under mild, oxidant-free conditions. nih.gov This method is particularly attractive due to its broad substrate scope, which includes alkyl thiols. nih.gov

The development of new fluorinating reagents has also expanded the scope of oxidative fluorination. While many methods focus on aryl derivatives, the principles can be extended to alkyl precursors. For instance, Selectfluor has been used for the oxidative fluorination of hypervalent iodine compounds, showcasing its utility in accessing fluorine-containing molecules under mild conditions. rsc.org

Deoxyfluorination of Sulfonic Acids and Salts

The direct conversion of sulfonic acids and their salts to sulfonyl fluorides via deoxyfluorination represents a highly atom-economical approach. This method avoids the pre-functionalization required in halogen exchange methods. Recent breakthroughs have introduced reagents that facilitate this transformation under mild conditions. researchgate.netresearchgate.net

One such strategy employs thionyl fluoride (SOF2) for the rapid conversion of sulfonic acid sodium salts to sulfonyl fluorides in high yields. researchgate.netresearchgate.net Another notable development is the use of bench-stable deoxyfluorination reagents like Xtalfluor-E®, which allows for the conversion of both aryl and alkyl sulfonic acids and their salts to the corresponding sulfonyl fluorides under milder conditions. researchgate.netresearchgate.net Reagents like PyFluor have also been developed as stable and selective deoxyfluorination agents for alcohols, and similar principles can be applied to sulfonic acids. google.com

Table 2: Deoxyfluorination Reagents for Sulfonic Acids

| Reagent | Substrate | Key Advantages |

|---|---|---|

| Thionyl Fluoride (SOF2) | Sulfonic Acid Sodium Salts | Rapid reaction, high yields. |

| Xtalfluor-E® | Sulfonic Acids and Salts | Bench-stable solid, mild conditions. |

Radical Fluorosulfonylation Strategies

Radical-based methods have recently emerged as a powerful tool for the synthesis of sulfonyl fluorides, offering unique reactivity and functional group tolerance. nih.gov These methods often involve the generation of a fluorosulfonyl radical (•SO2F) which can then engage with a variety of radical precursors.

A promising approach for the synthesis of this compound is the reductive addition of alkyl iodides to ethenesulfonyl fluoride. nih.gov This method directly utilizes an alkyl iodide, making it highly relevant for the target molecule. Furthermore, radical hydro-fluorosulfonylation of unactivated alkenes provides a facile route to aliphatic sulfonyl fluorides. rsc.org This process can be initiated by various means, including the use of redox-active radical precursors. rsc.org

Electrochemical Synthesis Approaches

Electrosynthesis offers a green and powerful platform for the generation of sulfonyl fluorides, often avoiding the need for harsh chemical oxidants or reductants. The electrochemical oxidative coupling of thiols and potassium fluoride, as mentioned earlier, is a prime example of this approach. nih.gov

Furthermore, organomediated electrochemical fluorosulfonylation of aryl triflates has been developed, demonstrating the versatility of electrochemical methods in forming the S-F bond. ucl.ac.uk While this specific method targets aryl precursors, the underlying principles of using an electric current to drive the formation of sulfonyl fluorides can be adapted for alkyl derivatives. The electrochemical generation of carbon-centered radicals from alkyl iodides is a well-established process and could be coupled with a fluorosulfonylating agent. researchgate.net

Photoredox Catalysis in Alkyl Sulfonyl Fluoride Formation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of alkyl sulfonyl fluorides from readily available starting materials like alkyl bromides and alcohols. nih.govfigshare.comresearchgate.net The process typically involves a halogen atom transfer (XAT) to generate an alkyl radical, which is then trapped by a sulfur dioxide surrogate and subsequently fluorinated. nih.govresearchgate.net

The use of alkyl iodides as precursors in photoredox-catalyzed sulfonylation reactions has also been reported, further highlighting the potential of this methodology for the synthesis of this compound. These reactions benefit from the mild conditions which are generally tolerant of a wide range of functional groups, including the iodo-substituent.

Table 3: Photoredox Catalysis for Alkyl Sulfonyl Fluoride Synthesis

| Precursor | Key Reagents | Mechanism | Key Advantages |

|---|---|---|---|

| Alkyl Bromides/Alcohols | Photocatalyst, SO2 source, Fluorinating agent | Halogen Atom Transfer (XAT) | Mild conditions, broad scope. nih.govfigshare.comresearchgate.net |

Organocatalytic and Transition-Metal-Free Methods

The development of organocatalytic and transition-metal-free synthetic routes has become a cornerstone of modern green chemistry, offering pathways to sulfonyl fluorides that avoid potentially toxic and expensive metal catalysts. These methods are particularly advantageous as they often proceed under mild conditions with high functional group tolerance.

A notable transition-metal-free approach involves the one-pot, three-component reaction of amines, carbon disulfide, and ethenesulfonyl fluoride. This catalyst-free method efficiently produces a variety of dithiocarbamate-functionalized aliphatic sulfonyl fluorides in good yields under mild conditions. Another innovative strategy is the photocatalytic synthesis of alkyl sulfonyl fluorides from readily available organotrifluoroborates and boronic acid pinacol (B44631) esters. This method uses an organic acridinium (B8443388) catalyst activated by visible light, demonstrating broad functional group tolerance and providing access to primary, secondary, and tertiary alkyl sulfonyl fluorides.

Furthermore, photo-organocatalysis has been successfully employed for the radical fluorosulfonylation of ketone-derived vinyl acetates to produce β-keto sulfonyl fluorides. organic-chemistry.org This metal-free process utilizes an organic photocatalyst and a fluorosulfonyl radical source, yielding a range of β-keto sulfonyl fluorides in moderate to high yields. organic-chemistry.org Electrochemical methods also present a compelling transition-metal-free alternative. The electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF) as an inexpensive and safe fluorine source allows for the synthesis of a wide array of sulfonyl fluorides without the need for external oxidants or catalysts. acs.org

| Method | Precursors | Key Reagents/Catalysts | Reaction Type |

| Three-Component Reaction | Amines, Carbon Disulfide, Ethenesulfonyl Fluoride | Catalyst-Free | Nucleophilic Addition |

| Photocatalytic Synthesis | Organoboron Substrates (e.g., organotrifluoroborates) | Organic Acridinium Photocatalyst, SO₂, Fluorine Source | Radical Fluorosulfonylation |

| Photo-organocatalysis | Ketone-derived Vinyl Acetates | Organic Photocatalyst (Oxygen-doped Anthanthrene), FABI | Radical Fluorosulfonylation organic-chemistry.org |

| Electrochemical Synthesis | Thiols or Disulfides | Potassium Fluoride (KF) | Oxidative Coupling acs.org |

Mechanochemical Synthesis of Sulfonyl Fluorides

Mechanochemistry has emerged as a powerful, sustainable alternative to traditional solution-based synthesis, often reducing reaction times and eliminating the need for bulk solvents. rsc.orgstackexchange.com A highly efficient mechanochemical procedure has been developed for the synthesis of sulfur(VI) fluorides, including sulfonyl fluorides, from stable sulfur(VI) 2-methylimidazole (B133640) precursors. wikipedia.orgorganic-chemistry.orgiitk.ac.in

This solvent-free method is conducted in a mixer mill, utilizing the mechanical energy from grinding to drive the reaction. rsc.org The process employs potassium bifluoride (KHF2) as the fluorine source in the presence of acetic acid. wikipedia.orgiitk.ac.in This approach offers significant environmental benefits, requires fewer resources for purification, and often results in good to excellent yields with shorter reaction times compared to solution-based counterparts. rsc.orgwikipedia.org The protocol is applicable to a wide range of sulfonyl 2-methylimidazoles, converting them into the corresponding sulfonyl fluorides. rsc.orgorganic-chemistry.org

| Parameter | Description | Reference(s) |

| Methodology | Mechanochemical Synthesis (Mixer Mill) | rsc.orgorganic-chemistry.org |

| Starting Material | Sulfur(VI) 2-methylimidazoles | wikipedia.orgiitk.ac.in |

| Fluorine Source | Potassium Bifluoride (KHF₂) | rsc.orgwikipedia.org |

| Activator | Acetic Acid (AcOH) | rsc.org |

| Conditions | Solvent-free, 25 Hz for ~90 min | rsc.org |

| Advantages | Sustainable, reduced solvent use, shorter reaction times, simple purification | rsc.orgwikipedia.org |

Targeted Introduction and Retention of the Iodine Substituent

The synthesis of this compound requires specific strategies that can either introduce the iodine atom onto a pre-formed sulfonyl fluoride scaffold or, conversely, form the sulfonyl fluoride group on a molecule that already contains the iodine atom. The stability of the carbon-iodine bond under various reaction conditions is a critical consideration in these synthetic designs.

Iodination of Propane-1-sulfonyl Fluoride Precursors

One logical approach is the direct iodination of a suitable propane-1-sulfonyl fluoride precursor. While direct iodination of the terminal methyl group of propane-1-sulfonyl fluoride is challenging, functional group manipulation offers a viable route. For instance, a precursor like 3-hydroxypropane-1-sulfonyl fluoride could be synthesized and subsequently converted to this compound via an Appel reaction (using triphenylphosphine (B44618) and iodine) or by conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an iodide salt. Another potential precursor is prop-2-ene-1-sulfonyl fluoride, which could undergo anti-Markovnikov hydroiodination to yield the target compound.

Retention of Iodine during Sulfonyl Fluoride Formation

An alternative and often more practical strategy involves forming the sulfonyl fluoride moiety on a 3-iodopropane backbone, thereby retaining the pre-existing iodine substituent. This requires fluorination methods that are mild enough not to cleave the C-I bond.

A common route begins with the conversion of a 3-iodopropanesulfonic acid or its salt to the corresponding sulfonyl halide, followed by halogen exchange. Recent advancements have provided one-pot methods to convert sulfonic acids directly to sulfonyl fluorides. One such protocol uses cyanuric chloride to activate the sulfonic acid, followed by treatment with potassium bifluoride (KHF2) to install the fluoride. rsc.org Another complementary strategy employs deoxyfluorination reagents like Xtalfluor-E®, which can convert both alkyl and aryl sulfonic acids to their respective sulfonyl fluorides. nih.gov An electrochemical approach, involving the oxidative coupling of 3-iodopropanethiol with a fluoride source like potassium fluoride, could also be envisioned, as this method has shown broad substrate tolerance. acs.org

Synthesis from Related Halogenated Propane (B168953) Derivatives

The synthesis can also be achieved by starting with other halogenated propane derivatives, with the final step being the introduction of the iodine atom. The Finkelstein reaction is a classic and highly effective method for this purpose. wikipedia.orgiitk.ac.in This SN2 reaction involves the exchange of a halogen (typically chlorine or bromine) for iodine. wikipedia.org

Mechanistic Investigations of 3 Iodopropane 1 Sulfonyl Fluoride Reactions

Pathways for S-F Bond Formation

The synthesis of alkyl sulfonyl fluorides, including 3-iodopropane-1-sulfonyl fluoride (B91410), can be achieved through several mechanistic pathways. The most traditional method involves the nucleophilic substitution of a chloride in a corresponding sulfonyl chloride with a fluoride ion. This halide exchange is often facilitated by sources of fluoride such as potassium fluoride (KF) or potassium bifluoride (KHF2). organic-chemistry.orgmdpi.com The use of a biphasic mixture of water and acetone (B3395972) with KF has been shown to be a simple and mild method for this transformation. organic-chemistry.org

More direct and contemporary methods for the formation of the C-SO2F bond have also been developed. These approaches are particularly attractive for late-stage functionalization. One such strategy is the direct synthesis from alkyl Grignard reagents and sulfuryl fluoride (SO2F2). mdpi.com Another prominent pathway involves the addition to ethenesulfonyl fluoride (ESF). For instance, a visible light-induced reductive addition of alkyl iodides to ethenesulfonyl fluoride, using a Hantzsch ester as a hydrogen source, provides a facile route to various alkyl sulfonyl fluorides at room temperature. researchgate.net

Furthermore, aliphatic sulfonyl fluorides can be synthesized from abundant carboxylic acids. A visible-light-mediated decarboxylative fluorosulfonylethylation offers a metal-free approach to a diverse range of these compounds. nih.gov This method highlights the versatility of starting materials that can be employed for the synthesis of the sulfonyl fluoride moiety. A summary of various precursors for sulfonyl fluoride synthesis is presented in Table 1.

Table 1: Synthetic Precursors for Sulfonyl Fluoride Synthesis

| Precursor Type | Reagents | Reaction Type | Reference |

|---|---|---|---|

| Sulfonyl Chlorides | KF/water/acetone | Halide Exchange | organic-chemistry.org |

| Alkyl Grignard Reagents | SO2F2 | Nucleophilic Addition | mdpi.com |

| Alkyl Iodides | Ethenesulfonyl Fluoride, Hantzsch Ester | Radical Addition | researchgate.net |

| Carboxylic Acids | Ethenesulfonyl Fluoride, Photocatalyst | Decarboxylative Addition | nih.gov |

| Sulfonic Acids/Salts | Thionyl Fluoride or Xtalfluor-E® | Deoxyfluorination | nih.govrsc.org |

| Alkyl Bromides/Alcohols | SO2, Fluorinating Agent, Photocatalyst | Photoredox Catalysis | acs.orgorganic-chemistry.org |

Role of Catalyst Systems in Reaction Mechanisms

Catalyst systems play a pivotal role in enhancing the efficiency and selectivity of reactions leading to sulfonyl fluorides. In the context of forming compounds analogous to 3-iodopropane-1-sulfonyl fluoride, various catalytic strategies have been employed.

Palladium catalysis is effective for the synthesis of alkenyl and aryl sulfonyl fluorides from the corresponding triflates or halides. organic-chemistry.orgnih.gov These reactions typically involve the insertion of sulfur dioxide from a surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), followed by trapping of the resulting sulfinate with a fluorine source such as N-fluorobenzenesulfonimide (NFSI). nih.gov While these examples focus on sp2-hybridized carbons, the principles can inform the development of catalysts for sp3-centered systems.

Photoredox catalysis has emerged as a powerful tool for the synthesis of alkyl sulfonyl fluorides under mild conditions. acs.orgorganic-chemistry.org This approach often utilizes a photocatalyst to mediate a halogen atom transfer (XAT) from an alkyl halide, such as an alkyl bromide or iodide. The resulting alkyl radical is then trapped by a sulfur dioxide surrogate, and a subsequent fluorination step completes the synthesis. acs.orgorganic-chemistry.org This method is particularly relevant for the synthesis of this compound from 1,3-diiodopropane.

Organocatalysis has also found application in the synthesis of sulfonyl fluorides. For example, N-heterocyclic carbenes (NHCs) can catalyze the reaction between alcohols and sulfonyl fluorides to form sulfonate esters. researchgate.net While this is a transformation of a sulfonyl fluoride, it highlights the potential for organocatalysts to activate the sulfonyl fluoride moiety.

Table 2: Catalyst Systems in Sulfonyl Fluoride Synthesis

| Catalyst Type | Reaction | Role of Catalyst | Reference |

|---|---|---|---|

| Palladium Complexes | Synthesis from alkenyl triflates/aryl halides | Cross-coupling and SO2 insertion | organic-chemistry.orgnih.gov |

| Photoredox Catalysts | Synthesis from alkyl halides/alcohols | Halogen atom transfer and radical generation | acs.orgorganic-chemistry.org |

| Organocatalysts (e.g., NHC) | Sulfonate ester formation | Activation of sulfonyl fluoride | researchgate.net |

Intermediates in Sulfonyl Fluoride Synthesis and Transformation

The mechanisms of sulfonyl fluoride synthesis and transformation are characterized by a variety of reactive intermediates. In radical pathways, the generation of an alkyl radical is a key step. For instance, in the photoredox-catalyzed synthesis from alkyl halides, the initial step is the formation of an alkyl radical via halogen atom transfer. acs.orgorganic-chemistry.org This radical then adds to a sulfur dioxide surrogate to form a sulfonyl radical, which is subsequently fluorinated to yield the final product.

In polar, non-radical pathways, sulfinate intermediates are often proposed. For example, in the palladium-catalyzed synthesis of aryl sulfonyl fluorides, an aryl sulfinate is formed in situ through the coupling of an aryl halide with a sulfur dioxide surrogate. organic-chemistry.org This sulfinate is then quenched with an electrophilic fluorine source to give the aryl sulfonyl fluoride.

Computational studies on the nucleophilic substitution at a sulfonyl center suggest the involvement of trigonal bipyramidal intermediates or transition states, depending on the specific reactants. nih.gov For example, the reaction of a primary amine with an aromatic sulfonyl fluoride is proposed to proceed through an elimination-addition pathway involving a trigonal bipyramidal intermediate. nih.gov These intermediates are crucial in determining the reaction kinetics and the final product distribution.

Impact of the Iodine Substituent on Reaction Kinetics and Selectivity

The presence of an iodine atom in the 3-position of the propane (B168953) chain in this compound is expected to have a significant impact on its reactivity. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). This weaker bond makes iodide an excellent leaving group in nucleophilic substitution reactions. msu.edulibretexts.org Consequently, this compound would be more susceptible to nucleophilic attack at the carbon bearing the iodine compared to its chloro or bromo analogs.

In radical reactions, the weak C-I bond facilitates homolytic cleavage to form an alkyl radical. This is a key step in many modern synthetic methods, such as those employing photoredox catalysis. acs.orgorganic-chemistry.org Therefore, the iodine substituent makes this compound a suitable precursor for generating a 3-(fluorosulfonyl)propyl radical, which can then participate in various downstream reactions.

The selectivity of reactions involving this compound will be dictated by the competition between reactions at the C-I bond and the sulfonyl fluoride group. The sulfonyl fluoride group itself is a powerful electrophile and can react with nucleophiles. nih.govacs.org The presence of the electron-withdrawing sulfonyl fluoride group can also influence the reactivity of the C-I bond through electronic effects. The nature of the nucleophile or radical initiator will likely determine the chemoselectivity of the reaction, with hard nucleophiles potentially favoring attack at the sulfur center and soft nucleophiles or radical conditions favoring reaction at the carbon-iodine bond.

Radical vs. Polar Mechanisms in Alkyl Sulfonyl Fluoride Chemistry

The synthesis and reactions of alkyl sulfonyl fluorides can proceed through either radical or polar mechanisms, and the operative pathway is highly dependent on the reaction conditions and starting materials.

Radical Mechanisms often involve the generation of an alkyl radical, which then reacts with a source of sulfur dioxide and a fluorine atom. acs.orgorganic-chemistry.orgnih.gov These reactions are typically initiated by light (photoredox catalysis) or radical initiators. youtube.comyoutube.comyoutube.com A key feature of these reactions is their ability to tolerate a wide range of functional groups. For example, the addition of alkyl iodides to ethenesulfonyl fluoride under visible light proceeds via a radical addition mechanism. researchgate.net Similarly, the decarboxylative functionalization of carboxylic acids to form alkyl sulfonyl fluorides is also a radical process. nih.gov

Polar Mechanisms in alkyl sulfonyl fluoride chemistry often involve nucleophilic substitution reactions. The classic synthesis of sulfonyl fluorides via halide exchange from sulfonyl chlorides is a polar, nucleophilic substitution at the sulfur center. organic-chemistry.org Additionally, the reactions of sulfonyl fluorides themselves, such as with amines to form sulfonamides, proceed through a polar mechanism involving nucleophilic attack on the electrophilic sulfur atom. nih.gov The mechanism can be a direct substitution or an elimination-addition pathway, often involving charged intermediates. nih.gov The choice of solvent can also play a crucial role, with polar aprotic solvents generally favoring SN2-type reactions. libretexts.org

The distinction between these two mechanistic manifolds is critical for predicting and controlling the outcome of reactions involving alkyl sulfonyl fluorides like this compound.

Reactivity Profiles and Derivatization Strategies of 3 Iodopropane 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity of the -SO2F Group

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry paradigm. ucsb.edusiue.edugoogle.com Click chemistry is a concept that focuses on modular, efficient, and reliable reactions for assembling molecules. ucsb.educfplus.cz The S(VI)-F bond, while exceptionally stable under many conditions, can be controllably activated to react with nucleophiles, making it an ideal "connective" hub. cfplus.czmsu.educapes.gov.br This unique balance of stability and reactivity allows the -SO2F group to remain inert during other transformations and then be selectively engaged when desired. msu.educapes.gov.br

Nucleophilic Additions to the S-F Bond

The primary mode of reaction for the sulfonyl fluoride group under SuFEx conditions is nucleophilic substitution at the sulfur atom. The fluoride ion is an excellent leaving group in this context, facilitating the formation of highly stable sulfonamide, sulfonate ester, or other sulfur-based linkages. nih.gov A range of nucleophiles can participate in this transformation.

Commonly, amines (primary and secondary) and phenols (often as their silyl (B83357) ether derivatives) are used to displace the fluoride, yielding sulfonamides and sulfonate esters, respectively. nih.gov The reaction is often catalyzed by organic bases or, in some cases, Lewis acids to enhance the electrophilicity of the sulfur center. capes.gov.br For instance, the use of calcium triflimide [Ca(NTf2)2] has been shown to activate sulfonyl fluorides for reaction with amines. capes.gov.br The inherent stability of the resulting sulfonamide and sulfonate ester bonds makes this a robust method for covalently linking molecular fragments.

| Nucleophile Class | Product | Typical Conditions |

| Amines (R-NH2, R2NH) | Sulfonamides (R-NHSO2-, R2NSO2-) | Base catalysis (e.g., Et3N, DBU), Lewis Acid catalysis [Ca(NTf2)2] |

| Phenols / Alcohols | Sulfonate Esters (R-OSO2-) | Base catalysis, often via silyl ether intermediates |

| Trifluoromethyltrimethylsilane (TMSCF3) | Triflones (-SO2CF3) | Bifluoride ion catalysis (e.g., KFHF) |

This table summarizes common nucleophilic addition reactions at the sulfonyl fluoride group.

SuFEx in Modular Ligation Chemistry

The reliability and specificity of the S-F bond exchange make it a powerful tool for modular ligation, embodying the principles of click chemistry. ucsb.edugoogle.com SuFEx allows for the rapid and efficient assembly of diverse molecular structures from smaller, functionalized building blocks. siue.edu Molecules containing a sulfonyl fluoride, like 3-iodopropane-1-sulfonyl fluoride, can serve as "hubs" that connect to other molecules through stable covalent bonds. nih.gov

This strategy has been applied in various fields, from drug discovery to materials science. ucsb.edu For example, SuFEx has been employed in the solid-phase synthesis of compound libraries, where a resin-bound sulfonyl fluoride is treated with a variety of amine or phenol-containing building blocks to generate a large array of diverse compounds. The metal-free conditions of most SuFEx reactions further enhance their appeal and orthogonality with other synthetic transformations. nih.gov

Transformations Involving the Terminal Iodine Substituent

The propyl chain of this compound is terminated by an iodine atom, which serves as a versatile handle for a different set of chemical transformations, primarily involving the activation and functionalization of the carbon-iodine (C-I) bond.

C-I Bond Activation and Functionalization

The C-I bond is the least stable among carbon-halogen bonds, making it susceptible to both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. siue.edu An alkyl iodide can react with a wide range of nucleophiles in classic SN2 reactions, allowing for the introduction of azides, cyanides, thiols, and other functional groups.

Furthermore, the C(sp3)-I bond can be activated by transition metal catalysts, most notably palladium, to participate in cross-coupling reactions. These reactions form new carbon-carbon or carbon-heteroatom bonds. While the cross-coupling of C(sp3) centers is more challenging than C(sp2) centers, established protocols exist for reactions such as Suzuki, Sonogashira, and Heck couplings involving alkyl iodides. siue.edu

| Reaction Type | Reagent/Catalyst | Product |

| Nucleophilic Substitution (SN2) | NaN3, KCN, R-SH | Alkyl azide (B81097), Alkyl nitrile, Thioether |

| Suzuki Coupling | R-B(OH)2, Pd catalyst, Base | Alkylated arene/alkene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynylated product |

| Carbonylation | CO, Pd catalyst, Alcohol | Ester |

This table presents potential functionalization reactions at the terminal iodine of this compound.

Conjugate Addition Reactions

While this compound itself is a saturated molecule and cannot directly act as a Michael acceptor, it is a direct precursor to a species that readily undergoes conjugate addition. Through a base-induced elimination reaction (dehydrohalogenation), hydrogen iodide (HI) can be removed to form propenesulfonyl fluoride. ucsb.edunih.gov Alkyl iodides are excellent leaving groups for such E2 eliminations. siue.edu

The resulting propenesulfonyl fluoride is an analogue of ethenesulfonyl fluoride (ESF), which is known to be a highly reactive and versatile Michael acceptor. ucsb.edumsu.edu The electron-withdrawing power of the sulfonyl fluoride group strongly activates the carbon-carbon double bond toward conjugate addition by a wide variety of soft nucleophiles.

This two-step sequence—elimination followed by Michael addition—provides an indirect but powerful pathway to functionalize the propyl chain.

Step 1: Elimination (Hypothetical) I-CH2CH2CH2-SO2F + Base → CH2=CHCH2-SO2F + HB + I-

Step 2: Conjugate Addition The resulting propenesulfonyl fluoride can then react with various nucleophiles.

| Nucleophile Class | Product of Conjugate Addition |

| Thiols (R-SH) | Thioether (R-S-CH2CH2CH2-SO2F) |

| Amines (R2NH) | β-Amino compound (R2N-CH2CH2CH2-SO2F) |

| Carboxylic Acids | Ester (RCOO-CH2CH2CH2-SO2F) |

| Carbon Nucleophiles | Carbon-extended chain |

This table lists nucleophiles that can participate in conjugate addition with the unsaturated derivative of this compound.

This reactivity profile highlights the utility of this compound not just for its innate functionalities but also as a stable precursor to other reactive intermediates.

Insufficient Data Available to Detail Specific Reactions of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research data concerning the cycloaddition and hydrogenation/reduction reactions of this compound. While general information regarding the chemical's properties, such as its IUPAC name, CAS number (2751796-71-9), chemical formula (C3H6IFO2S), and molecular weight (252.042), is accessible, detailed studies on its specific reactivity profiles in the requested reaction classes are not presently in the public domain. cfplus.cz

Similarly, specific protocols or research findings on the hydrogenation or other reduction reactions of this compound are not described in the available literature. While the reduction of the iodo group to a proton or the conversion of the sulfonyl fluoride to other functional groups are theoretically plausible, no published research outlines the specific conditions, catalysts, or outcomes for these transformations. General methodologies for the hydrogenation of alkyl halides and the reduction of sulfonyl fluorides exist, but their direct applicability and efficacy on this specific molecule have not been documented. For example, the selective hydrogenation of a nitro group in the presence of other functionalities has been demonstrated in different molecular contexts, but this cannot be directly extrapolated to the reduction of the iodo or sulfonyl fluoride groups in this compound without experimental validation. durham.ac.uk

The absence of specific research on these reactions prevents the creation of a detailed and scientifically accurate article as requested. The construction of reactivity profiles, derivatization strategies, and data tables would require speculative reasoning based on analogous but distinct chemical systems, which would not meet the standard of a professional and authoritative scientific article focused solely on this compound. Further empirical research is needed to elucidate the reactivity of this compound in cycloaddition and reduction reactions.

Applications of 3 Iodopropane 1 Sulfonyl Fluoride in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The dual functionality of 3-iodopropane-1-sulfonyl fluoride (B91410) positions it as a valuable building block for the synthesis of complex molecular architectures. cfplus.cz The presence of a primary iodide allows for a range of classical carbon-carbon and carbon-heteroatom bond-forming reactions, such as nucleophilic substitution, cross-coupling reactions, and radical processes. This enables the straightforward installation of the propylsulfonyl fluoride chain onto a variety of molecular scaffolds.

The sulfonyl fluoride group, being relatively stable, can be carried through multiple synthetic steps before its own reactivity is harnessed. This latent reactivity is a key advantage in the construction of intricate molecules, where functional group tolerance is paramount. For instance, the iodo group can be displaced by a nucleophile to append the sulfonyl fluoride-containing fragment to a larger molecule, which can then undergo further transformations.

Table 1: Potential Reactions for Incorporating the 3-(Fluorosulfonyl)propyl Moiety

| Reaction Type | Reactant | Product | Potential Application |

| Nucleophilic Substitution | Alcohol, Phenol, Thiol, Amine | Ether, Thioether, Amine | Linker in bifunctional molecules |

| Cross-Coupling | Organometallic Reagent (e.g., Grignard, Organocuprate) | Alkylated product | Extension of carbon chains |

| Radical Addition | Alkene, Alkyne | Addition product | Formation of C-C bonds |

While specific examples of the use of 3-iodopropane-1-sulfonyl fluoride in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its potential is evident from the well-established chemistry of both alkyl iodides and sulfonyl fluorides. Commercial availability of this reagent suggests its utility in discovery chemistry programs. cfplus.cz

Multi-Component Reactions

Multi-component reactions (MCRs) offer a powerful and efficient means to generate molecular complexity from simple starting materials in a single synthetic operation. While the direct participation of this compound in known MCRs is not prominently reported, its structure suggests potential avenues for its incorporation.

One hypothetical MCR could involve the in situ conversion of the iodide to an organometallic species, which could then participate in a convergent assembly with two or more other components. Alternatively, the iodide could be displaced by a nucleophilic component of an MCR, thereby introducing the propylsulfonyl fluoride chain into the final product. The development of new MCRs that can accommodate such bifunctional reagents remains an active area of research.

Enabling Access to Novel Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The synthesis of novel heterocyclic systems is therefore a constant focus of organic chemistry. This compound could serve as a precursor to various sulfur-containing heterocycles.

For example, intramolecular cyclization reactions could be envisioned. Following displacement of the iodide by a suitable nucleophile containing a secondary reactive site, subsequent ring-closing reactions could lead to the formation of cyclic sulfonamides or other related heterocyclic structures. The sulfonyl fluoride itself can react with binucleophiles to form heterocyclic rings.

Table 2: Hypothetical Heterocycles from this compound

| Starting Material (with this compound) | Reaction Type | Resulting Heterocycle |

| A primary amine with a distal hydroxyl group | Intramolecular Cyclization | Cyclic Sulfonamide |

| A diamine | Intermolecular Condensation | Diazasultam derivative |

| An amino acid | Condensation and Cyclization | Thiazolidine-1,1-dioxide derivative |

The exploration of these synthetic pathways could open up new areas of chemical space for drug discovery and materials science.

Preparation of Functionalized Alkanes

The functionalization of simple alkanes remains a significant challenge in organic synthesis. While direct C-H activation of alkanes using this compound is not a known process, the reagent can be used to prepare more complex functionalized alkanes through the reaction of its iodide moiety.

For instance, the coupling of this compound with organometallic reagents derived from alkanes, or through radical-mediated processes, could lead to the introduction of the sulfonyl fluoride group into a variety of aliphatic structures. This would provide access to a range of functionalized alkanes that could be used as probes in chemical biology or as building blocks for further synthetic endeavors.

Integration in Polymer Chemistry

The sulfonyl fluoride group has found applications in polymer chemistry, both as a reactive handle for post-polymerization modification and as a component of functional monomers. While the direct polymerization of this compound is unlikely, it could be converted into a polymerizable monomer.

For example, the iodide could be displaced by a nucleophile containing a polymerizable group, such as a vinyl or acrylic moiety. The resulting monomer could then be co-polymerized with other monomers to introduce the propylsulfonyl fluoride group into the polymer chain. Such functionalized polymers could have interesting properties for applications in areas such as ion-exchange membranes, specialty coatings, and biocompatible materials. Research has shown the utility of other sulfonyl fluoride-containing monomers in creating fluorinated polymer films with unique surface properties. pdx.eduresearchgate.net

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This allows for the rapid generation of analogues of a lead compound for structure-activity relationship (SAR) studies. The sulfonyl fluoride group is an attractive moiety for LSF due to its unique reactivity and its potential to act as a covalent warhead in targeted therapies. rsc.org

This compound is well-suited as a reagent for LSF. cfplus.cz The iodo group can be used to attach the propylsulfonyl fluoride tether to a complex molecule via a variety of chemical transformations, including cross-coupling reactions or nucleophilic substitution. This allows for the targeted delivery of the sulfonyl fluoride group to a specific position within the molecule. This approach has been used in the development of fluorinated analogues of clinical candidates. nih.govresearchgate.net The ability to introduce the sulfonyl fluoride group in the final steps of a synthetic sequence is a key advantage, as it avoids potential complications with the reactivity of this group in earlier steps.

Advanced Spectroscopic Characterization Methodologies for 3 Iodopropane 1 Sulfonyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Iodopropane-1-sulfonyl fluoride (B91410). By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's propyl backbone and the environment of the sulfonyl fluoride group can be assembled.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene (B1212753) (-CH₂-) groups in the propyl chain. The signals will appear as multiplets due to spin-spin coupling with adjacent protons. The methylene group attached to the iodine (C1) is expected to be the most deshielded, appearing at the highest chemical shift (δ), followed by the methylene group adjacent to the electron-withdrawing sulfonyl fluoride group (C3). The central methylene group (C2) would appear at an intermediate chemical shift. For the analogous 1-iodopropane, the terminal protons on the carbon bonded to iodine appear around 3.2 ppm. docbrown.info

¹³C NMR: The ¹³C NMR spectrum will display three unique resonances for the three carbon atoms of the propyl chain. The carbon atom bonded to the iodine (C1) will be significantly shifted upfield due to the heavy atom effect of iodine. The carbon attached to the sulfonyl fluoride group (C3) will be deshielded and appear downfield. Computational prediction tools are often used to estimate these shifts in the absence of direct experimental data. caspre.canmrdb.org

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct and sensitive probe for the sulfonyl fluoride moiety. wikipedia.org For alkyl sulfonyl fluorides, the fluorine resonance typically appears as a triplet due to coupling with the two protons on the adjacent α-carbon. The chemical shift for alkyl sulfonyl fluorides is found in a characteristic region, distinct from aryl sulfonyl fluorides or other organofluorine compounds. spectrabase.comucsb.edubiophysics.org This technique is particularly useful for monitoring reactions involving the sulfonyl fluoride group. ucla.edu

Predicted NMR Data for 3-Iodopropane-1-sulfonyl Fluoride

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | I-CH₂ -CH₂-CH₂-SO₂F | ~3.3 | Triplet (t) | J ≈ 6-7 |

| I-CH₂-CH₂ -CH₂-SO₂F | ~2.2 | Quintet (quin) | J ≈ 6-7 | |

| I-CH₂-CH₂-CH₂ -SO₂F | ~3.6 | Triplet (t) | J ≈ 7-8 | |

| ¹³C | I-C H₂-CH₂-CH₂-SO₂F | ~5-10 | - | - |

| I-CH₂-C H₂-CH₂-SO₂F | ~30-35 | - | - | |

| I-CH₂-CH₂-C H₂-SO₂F | ~55-60 | - | - | |

| ¹⁹F | I-CH₂-CH₂-CH₂-SO₂F | ~+60 to +70 | Triplet (t) | ³J(H,F) ≈ 1-2 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. In electron ionization (EI-MS), the molecule is expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of this compound is dictated by the relative strengths of its chemical bonds. chemguide.co.uk The carbon-iodine bond is the weakest bond in the molecule, and therefore, its cleavage is a dominant fragmentation pathway. jove.comjove.com This leads to a prominent peak corresponding to the loss of an iodine atom ([M-I]⁺). Another significant fragmentation involves the cleavage of the C-S bond, resulting in the loss of the sulfonyl fluoride radical (•SO₂F). Further fragmentation of the propyl chain would also be observed. docbrown.info

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 252 | [C₃H₆IFO₂S]⁺ | Molecular Ion ([M]⁺) |

| 127 | [I]⁺ | Iodine cation |

| 125 | [C₃H₆SO₂F]⁺ | Loss of Iodine ([M-I]⁺) |

| 169 | [C₃H₆I]⁺ | Loss of sulfonyl fluoride group ([M-SO₂F]⁺) |

| 83 | [SO₂F]⁺ | Sulfonyl fluoride cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound. These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. uc.edu

Key expected vibrational modes for this compound include:

S=O Stretching: The sulfonyl group (SO₂) will exhibit strong, characteristic absorption bands in the IR spectrum corresponding to asymmetric and symmetric stretching vibrations. These typically appear in the ranges of 1370-1450 cm⁻¹ and 1180-1210 cm⁻¹, respectively.

S-F Stretching: The sulfur-fluorine bond stretch is expected to produce a strong absorption in the IR spectrum, typically found in the region of 700-850 cm⁻¹.

C-I Stretching: The carbon-iodine bond vibration gives rise to a band in the lower frequency region of the spectrum, typically between 480-660 cm⁻¹. horiba.com This mode is often strong in the Raman spectrum. libretexts.orgmt.com

C-H Stretching and Bending: Vibrations associated with the propyl chain's C-H bonds will be observed in their characteristic regions (stretching around 2850-3000 cm⁻¹ and bending around 1375-1470 cm⁻¹).

Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretch | IR | 1370 - 1450 (Strong) |

| SO₂ | Symmetric Stretch | IR | 1180 - 1210 (Strong) |

| S-F | Stretch | IR | 700 - 850 (Strong) |

| C-I | Stretch | Raman / IR | 480 - 660 (Strong in Raman) |

| C-H (alkane) | Stretch | IR / Raman | 2850 - 3000 |

| C-H (alkane) | Bending | IR / Raman | 1375 - 1470 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths and angles. carleton.edu However, as this compound is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require specialized low-temperature crystallization techniques.

To date, a crystal structure for this compound has not been reported in the public domain. In the absence of direct experimental data, structural parameters can be reliably inferred from crystallographic studies of related alkyl and aryl sulfonyl fluorides. rsc.org These studies consistently show a tetrahedral geometry around the sulfur atom. The bond angles for O=S=O are typically around 120-125°, while the F-S-O and F-S-C angles are closer to 105-108°. The S=O bond lengths are characteristically short, indicating significant double bond character, while the S-F and S-C bonds are typical single bond lengths. These structural parameters are crucial for understanding the reactivity and intermolecular interactions of the molecule.

Computational Chemistry and Theoretical Studies on 3 Iodopropane 1 Sulfonyl Fluoride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of 3-iodopropane-1-sulfonyl fluoride (B91410) and its implications for chemical reactivity. These methods provide a detailed picture of electron distribution, orbital energies, and the energies associated with chemical transformations.

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of organosulfonyl fluorides. By approximating the electron density, DFT methods can accurately predict geometries, vibrational frequencies, and electronic properties. For instance, DFT calculations can be employed to determine bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.

In the context of reaction energetics, DFT is instrumental in mapping out the potential energy surface of a reaction. This allows for the calculation of activation energies and reaction enthalpies, which are crucial for predicting the feasibility and kinetics of a particular transformation. For example, in studies of sulfonyl fluoride activation, DFT calculations have been used to compare the energetics of S-F versus C-S bond cleavage, revealing that both pathways can be energetically feasible depending on the specific reaction conditions and catalysts involved. chemrxiv.orgacs.org

While DFT is a workhorse for many computational studies, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theoretical accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data for electronic structure and energies. These high-level calculations are particularly valuable for validating the results obtained from more approximate methods like DFT and for studying systems where electron correlation effects are significant. For instance, ab initio calculations can provide a more refined understanding of the subtle electronic effects of the iodine substituent on the sulfonyl fluoride moiety.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like 3-iodopropane-1-sulfonyl fluoride and analyze its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

Conformational analysis of similar fluorinated alkanes has shown that the presence of fluorine atoms significantly influences the conformational preferences of the alkyl chain, with a notable dependence on the polarity of the surrounding medium. nih.govnih.gov For this compound, MD simulations could reveal the preferred dihedral angles and the energy barriers between different conformations, which can impact its reactivity and intermolecular recognition.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. They can model how this compound interacts with other molecules through non-covalent forces such as van der Waals interactions, dipole-dipole interactions, and halogen bonding. nih.gov Understanding these interactions is crucial for predicting its behavior in solution and its potential to bind to target proteins. For example, studies on related sulfonyl fluorides have highlighted the importance of interactions involving the sulfonyl oxygen atoms and the fluorine atom in crystal packing and molecular recognition. nih.gov

Prediction of Reaction Pathways and Transition States

A key application of computational chemistry is the prediction of reaction mechanisms. By mapping the potential energy surface, researchers can identify the most likely pathways a reaction will follow, including the structures of short-lived intermediates and transition states.

For reactions involving this compound, computational methods can be used to model various potential transformations. For example, in the context of its use in "click" chemistry or as a chemical probe, theoretical studies can predict the transition state structures and activation barriers for its reaction with different nucleophiles. This information is vital for understanding the reaction's selectivity and for designing more efficient synthetic protocols. DFT calculations have been successfully used to propose reaction pathways for the activation of sulfonyl fluorides, for instance, by a Ni(0) complex, suggesting that oxidative addition at either the S-F or C-S bond is plausible. chemrxiv.orgacs.org

Studies on S-F Bond Activation and Cleavage

The reactivity of the sulfonyl fluoride group is centered on the activation and cleavage of the strong sulfur-fluorine (S-F) bond. acs.org Computational studies can provide fundamental insights into the factors that govern this process. Theoretical calculations can quantify the S-F bond dissociation energy and explore how it is influenced by the electronic nature of the rest of the molecule, including the iodine substituent.

Furthermore, computational models can simulate the interaction of this compound with various activating agents, such as Lewis acids or transition metal catalysts. organic-chemistry.orgacs.org These studies can elucidate the mechanism of activation, for example, by showing how a Lewis acid coordinates to the sulfonyl oxygen atoms, thereby weakening the S-F bond and making the sulfur atom more susceptible to nucleophilic attack. acs.org Similarly, computational investigations into transition metal-catalyzed reactions can reveal the elementary steps of the catalytic cycle, such as oxidative addition of the S-F bond to the metal center. chemrxiv.orgacs.org

Electronic Effects of the Iodine Substituent

The presence of an iodine atom at the 3-position of the propane (B168953) chain is expected to exert significant electronic effects on the sulfonyl fluoride moiety. Computational analysis is well-suited to quantify these effects. Through techniques like Natural Bond Orbital (NBO) analysis or by calculating molecular electrostatic potentials, researchers can probe the electron-withdrawing or -donating nature of the iodo-propyl group.

The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a type of non-covalent interaction that can influence intermolecular assembly and reactivity. Quantum chemical calculations can predict the strength and directionality of these halogen bonds. Understanding the electronic influence of the iodine substituent is crucial for rationalizing the reactivity of this compound and for designing new reagents with tailored properties.

Emerging Trends and Future Research Directions for 3 Iodopropane 1 Sulfonyl Fluoride

Development of More Sustainable and Greener Synthetic Protocols

The traditional synthesis of sulfonyl fluorides often involves harsh or hazardous reagents, such as SO₂F₂ gas or potassium hydrogen fluoride (B91410) (KHF₂), which are toxic and difficult to handle. nih.govresearchgate.netacs.org The future of 3-Iodopropane-1-sulfonyl fluoride synthesis lies in the adoption of safer, more cost-effective, and environmentally friendly methods that minimize waste and environmental impact.

Recent breakthroughs have demonstrated the efficient conversion of readily available thiols and disulfides into sulfonyl fluorides using a combination of a hypervalent iodine compound (SHC5®) and potassium fluoride (KF). nih.govacs.orgnih.gov This process is considered a green synthetic route as it produces only non-toxic salt byproducts (NaCl and KCl) and can be performed under simple and safe conditions. nih.govresearchgate.netacs.orgnih.gov Another sustainable approach involves the one-pot transformation of abundant and inexpensive sulfonic acids or their salts directly into sulfonyl fluorides using mild and readily available reagents. acs.orgoup.com

The application of these greener protocols to the synthesis of this compound from precursors like 3-iodopropane-1-thiol or 3-iodopropane-1-sulfonic acid would represent a significant step forward. This would not only make the reagent more accessible and economical but also align its production with the principles of sustainable chemistry.

| Synthesis Parameter | Traditional Methods | Emerging Green Protocols |

| Fluorine Source | SO₂F₂ gas, KHF₂ (toxic, difficult to handle) | KF (Potassium Fluoride, safer, easier to handle) |

| Starting Materials | Varied, can be complex | Thiols, Disulfides, Sulfonic Acids (abundant, accessible) |

| Byproducts | Potentially hazardous waste | Non-toxic salts (e.g., NaCl, KCl) |

| Reaction Conditions | Often harsh | Mild, simple, one-pot procedures |

| Scalability & Safety | Can be challenging and hazardous | More amenable to safe, low-cost, scalable production |

Exploration of Novel Reactivity Modalities beyond SuFEx

While the Sulfur(VI) Fluoride Exchange (SuFEx) reaction is the hallmark of sulfonyl fluorides, future research will increasingly focus on harnessing their other reactive capabilities. The sulfonyl fluoride group is known to react with a wide range of nucleophilic amino acid residues beyond the typical SuFEx partners, including tyrosine, lysine, serine, threonine, cysteine, and histidine. dp.techacs.org This broad reactivity profile is critical for applications in chemical biology and the development of covalent inhibitors, but the resulting adducts can have varying stability. For instance, the adduct formed with cysteine is often unstable. acs.orgrsc.org

Furthermore, the molecular backbone of reagents like this compound allows for transformations that go beyond simple intermolecular coupling. Research has shown that sulfonyl fluoride products can undergo intramolecular cyclization to form sultams, representing a facile route to these important heterocyclic structures. enamine.net Additionally, vinyl sulfonyl fluorides, which are structural relatives, can act as potent Michael acceptors, a mode of reactivity that could be engineered into new sulfonyl fluoride reagents. enamine.net Understanding and controlling these diverse reactivity modes will allow for more sophisticated molecular construction and the design of probes with context-dependent activity. nih.gov

| Reactivity Mode | Description | Potential Application for this compound |

| SuFEx Click Chemistry | Reaction with silylated phenols or other nucleophiles for robust molecular linkage. nih.gov | Primary use for conjugation to molecules, surfaces, or biomolecules. |

| Covalent Protein Labeling | Reaction with nucleophilic amino acid side chains (Tyr, Lys, Ser, etc.). dp.techacs.org | Development of targeted covalent inhibitors or activity-based protein profiling probes. |

| Intramolecular Cyclization | Deprotection followed by cyclization to form heterocyclic structures like sultams. enamine.net | Synthesis of novel heterocyclic scaffolds from the iodopropane backbone. |

| Michael Addition | (Analogous) The sulfonyl fluoride group activates adjacent double bonds for Michael addition. enamine.net | Design of new reagents where the iodopropane chain is modified to include a Michael acceptor. |

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic processes with continuous-flow and automated systems offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. A key development in this area is the electrochemical oxidative coupling of thiols and potassium fluoride in a flow reactor to produce sulfonyl fluorides. acs.org This method dramatically reduces reaction times from hours in a traditional batch process to mere minutes in flow. acs.org

Crucially, the flow synthesis can be directly connected—or "telescoped"—to a subsequent SuFEx reaction without the need for intermediate purification. acs.org This is particularly advantageous for handling more volatile or reactive sulfonyl fluorides. Applying this flow protocol to the synthesis of this compound would enable its on-demand production and immediate use in subsequent conjugation reactions, streamlining workflows in both academic and industrial settings. acs.org Furthermore, automated synthesis platforms, including microfluidic reactors, can facilitate high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery and materials science. unimelb.edu.au

Design of Multifunctional Reagents for Orthogonal Functionalization

This compound is itself a multifunctional reagent, possessing two distinct reactive handles: the sulfonyl fluoride and the alkyl iodide. The future lies in designing synthetic strategies that exploit this duality for orthogonal functionalization, where each reactive site can be addressed independently.

A powerful strategy to achieve this is through the use of sulfinate protecting groups (SPGs). nih.govnih.gov The sulfonyl fluoride can be "masked" as a stable sulfinate, allowing chemical transformations to be performed on other parts of the molecule—for instance, using the iodide for cross-coupling or substitution reactions. nih.gov The sulfinate can then be deprotected under specific conditions (e.g., using light or a chemical trigger) to reveal the reactive sulfonyl fluoride for a subsequent SuFEx reaction. nih.govnih.gov

Another approach is to introduce additional functionalities. For example, a sulfonyl fluoride-containing molecule can be endowed with a third clickable group, such as an azide (B81097), allowing for sequential SuFEx and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. enamine.net This "triple-header" approach enables the construction of highly complex and precisely defined molecular architectures.

| Orthogonal Strategy | Description | Example |

| Inherent Functionality | Utilize the native reactivity of the iodo and sulfonyl fluoride groups sequentially. | 1. Nucleophilic substitution at the iodide. 2. SuFEx reaction at the sulfonyl fluoride. |

| Protecting Group Chemistry | Mask the sulfonyl fluoride as a stable sulfinate (SPG) to perform chemistry at the iodide, then deprotect. nih.govnih.gov | Use of photolabile or chemically labile SPGs like ortho-nitrobenzyl Rongalite or TBS-Rongalite. nih.gov |

| Multi-Click Reagents | Introduce a third reactive handle for an additional, independent conjugation reaction. enamine.net | A molecule containing a sulfonyl fluoride, an iodide, and an azide for three orthogonal ligations. |

Computational Design and Prediction of New Transformations

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, guiding experimental design, and accelerating discovery. Future research on this compound and related compounds will heavily leverage these in silico methods.

Density Functional Theory (DFT) calculations are being used to elucidate reaction mechanisms, such as confirming the Sₙ2-type pathway for the SuFEx reaction and identifying the critical role of a base in lowering the activation energy barrier. nih.gov Computational studies can also rationalize the formation of sulfonyl fluorides through catalytic cycles, for example, by modeling the insertion of SO₂ into a metal-carbon bond. nih.gov

A significant emerging trend is the use of computational models to predict the reactivity and stability of sulfonyl fluorides. For instance, a strong correlation has been found between the calculated lowest unoccupied molecular orbital (LUMO) energy of a sulfonyl fluoride and its hydrolytic stability, providing a valuable tool for designing probes with optimal properties for biological environments. acs.orgnih.gov Furthermore, machine learning algorithms are being developed to navigate complex reaction landscapes and predict optimal conditions for transformations involving sulfonyl fluorides, such as deoxyfluorination. acs.org These predictive models will be instrumental in designing novel transformations for this compound and tailoring its reactivity for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.